molecular formula C6H9ClO B3387005 2-methylidenepentanoyl Chloride CAS No. 78450-85-8

2-methylidenepentanoyl Chloride

Cat. No.: B3387005
CAS No.: 78450-85-8
M. Wt: 132.59 g/mol
InChI Key: NVPLQKBUZZEYKW-UHFFFAOYSA-N
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Description

2-methylidenepentanoyl Chloride: is an organic compound with the molecular formula C(_6)H(_9)ClO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-methylidenepentanoyl Chloride can be synthesized through several methods. One common method involves the reaction of 2-methylidenepentanoic acid with thionyl chloride (SOCl(_2)) or oxalyl chloride (COCl(_2)). The reaction typically proceeds under reflux conditions, and the product is purified by distillation.

Reaction:

C6H10O2+SOCl2C6H9ClO+SO2+HCl\text{C}_6\text{H}_{10}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_9\text{ClO} + \text{SO}_2 + \text{HCl} C6​H10​O2​+SOCl2​→C6​H9​ClO+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-methylidenepentanoyl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-methylidenepentanoic acid and hydrochloric acid.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

2-methylidenepentanoyl Chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

    Pharmaceuticals: It serves as an intermediate in the production of various drugs, including anti-inflammatory and anticancer agents.

    Agrochemicals: It is used in the synthesis of herbicides and insecticides.

    Material Science: It is employed in the preparation of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of 2-methylidenepentanoyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, which is a fundamental step in many organic synthesis processes. The molecular targets are typically nucleophilic sites on other molecules, such as amines or alcohols.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylidenebutanoyl Chloride
  • 2-methylidenepentanoic Acid
  • 2-methylidenepentanamide

Uniqueness

2-methylidenepentanoyl Chloride is unique due to its specific reactivity profile, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methylidenepentanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVPLQKBUZZEYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=C)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399283
Record name 2-PROPYLACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78450-85-8
Record name 2-PROPYLACRYLOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methylidenepentanoyl Chloride
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2-methylidenepentanoyl Chloride

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